Arachidic anhydride
Overview
Description
Synthesis Analysis
The synthesis of arachidic anhydride involves chemical processes that convert arachidic acid into its anhydride form. Although specific synthesis methods are not directly detailed in the provided research, the understanding of arachidic acid's transformation into other compounds offers insights into possible synthetic pathways. For instance, studies on related fatty acids and their metabolites highlight the biochemical transformations that fatty acids undergo, providing a foundational understanding of how this compound might be synthesized through chemical or enzymatic means (Martin, Brash, & Murphy, 2016).
Molecular Structure Analysis
The molecular structure of this compound features two identical alkyl chains linked by an anhydride group. Research utilizing scanning tunneling microscopy (STM) has revealed that upon adsorption on graphite, this compound forms highly ordered enantiomorphous domains, demonstrating the molecule's ability to spontaneously organize into complex structures with specific chiral properties (Tao & Bernasek, 2005).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, particularly those involving its anhydride group and the alkyl chains. The molecule's reactivity is influenced by its structural characteristics, such as the presence of the anhydride group, which can undergo hydrolysis and other reactions typical of anhydrides. While specific reactions of this compound are not detailed in the referenced studies, the research on arachidonic acid metabolites and similar compounds suggests a rich chemistry that includes the formation of dihydroxy acids and other metabolites through enzymatic and non-enzymatic pathways (Borgeat & Samuelsson, 1979; Borgeat & Samuelsson, 1979).
Physical Properties Analysis
The physical properties of this compound, such as its phase behavior and self-assembly capabilities, are critical for its potential applications. The molecule's ability to form monolayers and organize into specific structures on surfaces like graphite is particularly notable. These properties are indicative of its potential utility in nanotechnology and materials science, where the controlled assembly of molecules into well-defined patterns is crucial (Tao & Bernasek, 2005).
Scientific Research Applications
Chirality and Molecular Packing
Arachidic anhydride exhibits interesting molecular properties when self-assembled on graphite. Tao and Bernasek (2005) investigated its molecular arrangement using scanning tunneling microscopy, revealing the spontaneous formation of homogeneous domains with mirror symmetry, demonstrating chiral properties in self-assembled monolayers. This research highlights the potential of this compound in studying molecular chirality and packing motifs in nanotechnology and surface chemistry (Tao & Bernasek, 2005).
Potential in Phase Change Materials (PCM)
Exploring the use of arachidic acid (a closely related compound) as PCM, Mjallal et al. (2021) focused on its thermal properties for potential use in electronic devices. They experimented with mixing arachidic acid with different chemical salts to alter its thermal characteristics, aiming to maintain high latent heat with a wider span of melting temperature. This suggests possible applications of this compound in thermal management and energy storage systems (Mjallal et al., 2021).
Structural Studies and Langmuir-Blodgett Technique
Bhattacharya, Chitra, and Basu (2011) conducted a study on arachidic acid crystallized from various solvents, aiming to understand its crystal structure. This work is vital for the Langmuir-Blodgett technique, which uses monolayers for building multidimensional lamellar structures. The study provides insights that could be applicable to this compound in understanding its structural formation in thin-film technology (Bhattacharya, Chitra, & Basu, 2011).
Faceting in Monolayer Domains
Johann, Vollhardt, and Möhwald (2000) observed the formation of facets in monolayer domains, including arachidic acid, under various experimental conditions. Their study offers insights into fundamental forces like line tension anisotropy and electrostatic repulsive forces, which are relevant in understanding the behavior of this compound in similar settings (Johann, Vollhardt, & Möhwald, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Arachidic anhydride, also known as eicosanoic anhydride , is a derivative of arachidonic acid. Arachidonic acid is known to interact with several targets, including the Peroxisome proliferator-activated receptor alpha , Bile acid receptor , Retinoic acid receptor RXR-alpha , Prostaglandin G/H synthase 1 , and the 14 kDa fatty acid-binding protein . These targets play crucial roles in various physiological processes, such as cell repair and growth, inflammation, and the biosynthesis of prostaglandins, thromboxanes, and leukotrienes .
Mode of Action
Arachidonic acid, from which this compound is derived, is metabolized by cyclooxygenases (COXs) , lipoxygenases (LOXs) , and cytochrome P450 (CYP) enzymes . These enzymes convert arachidonic acid into a spectrum of bioactive mediators, including prostanoids, leukotrienes, epoxyeicosatrienoic acids (EETs), dihydroxyeicosatetraenoic acid (diHETEs), eicosatetraenoic acids (ETEs), and lipoxins . These mediators are involved in various physiological and
properties
IUPAC Name |
icosanoyl icosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUONNNVJUCSETH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340753 | |
Record name | Arachidic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55726-22-2 | |
Record name | Eicosanoic acid, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55726-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arachidic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arachidic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does arachidic anhydride interact with graphite to form chiral structures despite being an achiral molecule?
A1: this compound, with its two identical alkyl chains connected by an anhydride group, adopts an extended conformation upon adsorption onto graphite. [] This extended form exhibits a shift between the alkyl chains along the molecular backbone. Through weak van der Waals forces, the molecules self-assemble into highly ordered, two-dimensional domains on the graphite surface. Interestingly, this self-assembly process spontaneously generates two types of domains (labeled 'm' and 'm'') that are mirror images of each other. These domains, though formed from an achiral molecule, exhibit opposite chiralities due to the specific arrangement of the alkyl chains relative to the row-packing direction within each domain. This phenomenon highlights the ability of even simple, achiral molecules to form complex, chiral structures through self-assembly.
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